2-(3-Hydroxypyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one
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Overview
Description
5-Methyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family Bipyridines are heterocyclic compounds with two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[2,2’-bipyridine]-3,3’-diol typically involves the coupling of pyridine derivatives. Common methods include:
Negishi Coupling: This method involves the reaction of pyridyl zinc halides with halogen-substituted pyridines under palladium catalysis.
Stille Coupling: This palladium-catalyzed reaction uses organotin compounds as coupling partners.
Suzuki Coupling: This method employs boronic acids and palladium catalysts to achieve the coupling of pyridine derivatives.
Industrial Production Methods
Industrial production of 5-Methyl-[2,2’-bipyridine]-3,3’-diol may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-Methyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-[2,2’-bipyridine]-3,3’-diol involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific metal complex formed and its intended use .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A parent compound with two pyridine rings but no methyl or hydroxyl groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
5,5’-Dimethyl-2,2’-bipyridine: A similar compound with two methyl groups instead of one.
Uniqueness
5-Methyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups, which can significantly influence its chemical properties and reactivity.
Properties
CAS No. |
137320-34-4 |
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Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(3-hydroxypyridin-2-yl)-5-methylpyridin-3-ol |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-9(15)11(13-6-7)10-8(14)3-2-4-12-10/h2-6,14-15H,1H3 |
InChI Key |
ZKHOQDAPLGROGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)C2=C(C=CC=N2)O)O |
Origin of Product |
United States |
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